molecular formula C10H8N2O4 B3262256 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile CAS No. 353263-38-4

3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B3262256
CAS No.: 353263-38-4
M. Wt: 220.18 g/mol
InChI Key: WMUSLUFSIIENJD-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a methoxy group, a nitro group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone, which is then subjected to a cyanation reaction to introduce the nitrile group .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile may involve continuous-flow processes to ensure high yield and purity. These processes typically include nitration, quenching, neutralization, extraction, and separation steps .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon or Raney nickel.

    Substitution: Reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted phenyl derivatives .

Scientific Research Applications

3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methoxy and nitrile groups also contribute to the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitrile and a nitro group in the same molecule allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10-3-2-7(9(13)4-5-11)6-8(10)12(14)15/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUSLUFSIIENJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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